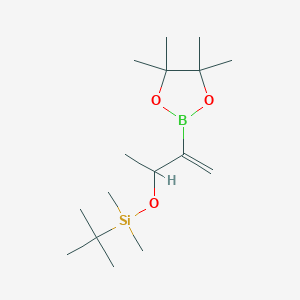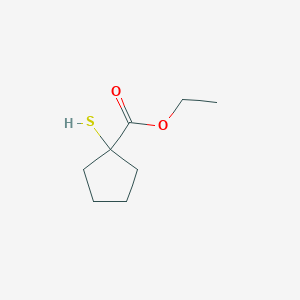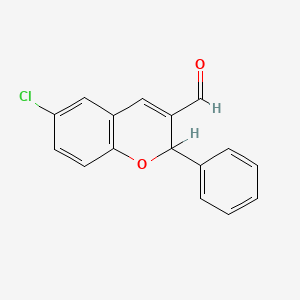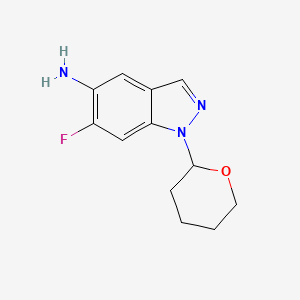
6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a fluorinated heterocyclic aromatic amine compound. It features a fluorine atom at the 6th position of the indazole ring and a tetrahydropyran moiety at the 1st position. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine typically involves multiple steps, starting with the construction of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an o-nitroaniline derivative, followed by reduction and fluorination steps.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines.
Reduction: Amines, hydrazines.
Substitution: Fluorinated or non-fluorinated analogs.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.
Biology: The compound has potential applications in biological studies, particularly in the development of new pharmaceuticals. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: Research is ongoing to explore the therapeutic potential of this compound. It may be used as a lead compound in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine exerts its effects depends on its molecular targets and pathways. The fluorine atom can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The tetrahydropyran moiety may interact with biological targets, leading to desired biological responses.
Comparaison Avec Des Composés Similaires
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-amine
6-Fluoro-1H-indazole-5-amine
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-amine
Uniqueness: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is unique due to the presence of both the fluorine atom and the tetrahydropyran ring, which can modulate its chemical and biological properties differently compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C12H14FN3O |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
6-fluoro-1-(oxan-2-yl)indazol-5-amine |
InChI |
InChI=1S/C12H14FN3O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2 |
Clé InChI |
CLUXYVAHRMERCR-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
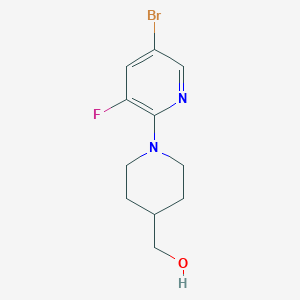

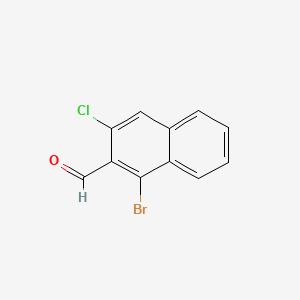
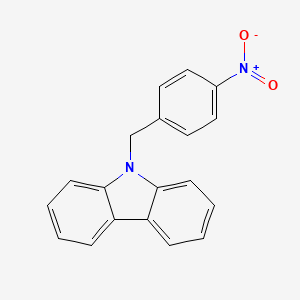
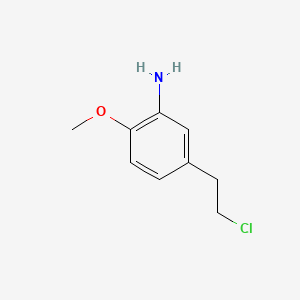
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
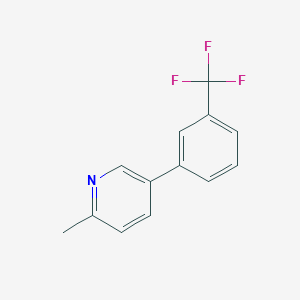
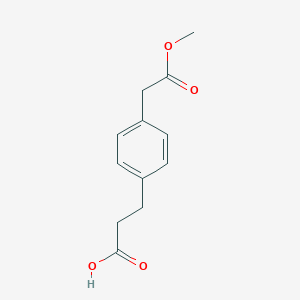
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
